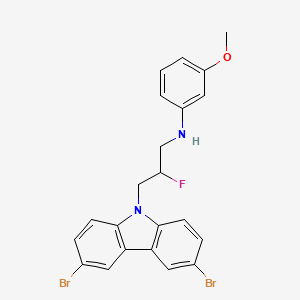

P7C3-A20

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLTWMQBJFWQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a Neuroprotective Era: A Technical Guide to the Discovery and Development of P7C3 Aminopropyl Carbazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the P7C3 class of aminopropyl carbazoles represents a significant advancement in the quest for effective neuroprotective therapeutics. Identified through an innovative, unbiased in vivo screening approach, P7C3 and its subsequent analogs have demonstrated remarkable efficacy in preclinical models of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of P7C3 compounds. It details the key experimental methodologies that were pivotal in their characterization and presents a comprehensive summary of the quantitative data supporting their neuroprotective effects. Furthermore, this guide visualizes the core signaling pathways and experimental workflows, offering a complete resource for researchers and drug development professionals interested in this promising class of neuroprotective agents.

Introduction

Neurodegenerative diseases and acute neuronal injury represent a substantial and growing global health burden. A key challenge in developing effective treatments has been the translation of promising preclinical candidates into clinically successful therapies. The traditional target-based drug discovery approach has often fallen short in addressing the complex and multifactorial nature of neuronal cell death. In a paradigm shift, the discovery of P7C3 emerged from a target-agnostic in vivo screen designed to identify compounds that could enhance adult hippocampal neurogenesis.[1][2][3] This pioneering approach led to the identification of a novel class of aminopropyl carbazoles with potent neuroprotective properties.[2]

P7C3 was found to increase the survival of newborn neurons, rather than stimulating their proliferation.[1] Subsequent research elucidated that the mechanism of action of P7C3 compounds involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 and its analogs increase intracellular NAD+ levels, a critical coenzyme for numerous cellular processes essential for neuronal survival and function. This discovery has opened new avenues for therapeutic intervention in a wide array of neurological conditions characterized by neuronal loss.

Discovery and Optimization

The identification of P7C3 was the result of an unbiased screen in live mice for small molecules capable of enhancing adult hippocampal neurogenesis. This was followed by a focused medicinal chemistry effort to optimize the potency, pharmacokinetic properties, and safety profile of the initial hit compound.

The P7C3 Series of Aminopropyl Carbazoles

The parent compound, P7C3, demonstrated oral bioavailability and the ability to cross the blood-brain barrier. Structure-activity relationship (SAR) studies led to the development of several more potent and drug-like analogs, most notably P7C3-A20 and (-)-P7C3-S243.

-

This compound: This analog, with a fluorine substitution for the hydroxyl group and a methoxy addition to the aniline ring, showed significantly enhanced neuroprotective activity.

-

(-)-P7C3-S243: This enantiomerically pure compound exhibited improved polarity and metabolic stability, making it a valuable lead for further drug development.

Experimental Workflow: From Discovery to Preclinical Candidate

The journey from the initial screening to the identification of optimized preclinical candidates followed a logical and rigorous workflow.

Mechanism of Action: The NAMPT-NAD+ Pathway

The neuroprotective effects of the P7C3 aminopropyl carbazoles are attributed to their unique mechanism of action, which centers on the modulation of cellular NAD+ metabolism.

Activation of NAMPT

Through a series of sophisticated experiments, including photo-crosslinking and click chemistry, NAMPT was identified as the direct intracellular target of P7C3 compounds. P7C3 and its active derivatives bind to and enhance the enzymatic activity of NAMPT.

Enhancement of NAD+ Levels

NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By activating NAMPT, P7C3 compounds lead to a significant increase in intracellular NAD+ levels. This is particularly crucial in neurons under stress, where NAD+ levels are often depleted.

Downstream Neuroprotective Effects

Elevated NAD+ levels have pleiotropic effects that contribute to neuroprotection. NAD+ is an essential cofactor for sirtuins, a class of enzymes involved in cellular stress resistance and longevity. For instance, the activation of SIRT1 is thought to play a role in the neuroprotective effects of P7C3. Furthermore, maintaining NAD+ pools is critical for mitochondrial function and cellular energy homeostasis, which are often compromised in neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of P7C3 and its analogs.

Table 1: In Vivo Efficacy in Neuroprotection Models

| Compound | Model | Species | Dose | Route | Key Finding |

| P7C3 | Hippocampal Neurogenesis | Mouse | 5 mg/kg/day | Oral | Increased survival of newborn neurons. |

| P7C3 | Aged-Related Cognitive Decline | Rat | 10 mg/kg | IP | Improved performance in Morris water maze. |

| This compound | Parkinson's Disease (MPTP) | Mouse | 5 mg/kg/day | IP | Nearly complete rescue of TH+ neurons. |

| (-)-P7C3-S243 | Parkinson's Disease (MPTP) | Mouse | 1-5 mg/kg/day | IP | Dose-dependent rescue of TH+ cells. |

| This compound | Traumatic Brain Injury (FPI) | Mouse | 10 mg/kg | IP | Reduced contusion volume and improved neuronal survival. |

| (-)-P7C3-S243 | Traumatic Brain Injury (Blast) | Mouse | 3, 10, 30 mg/kg/day | IP | Complete protection of hippocampal-dependent spatial memory. |

| This compound | Ischemic Stroke | Rat | Not Specified | IP | Reduced cerebral infarction. |

FPI: Fluid Percussion Injury; IP: Intraperitoneal; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH+: Tyrosine Hydroxylase-positive.

Table 2: Pharmacokinetic and Safety Data

| Compound | Parameter | Value | Species |

| P7C3 | Bioavailability | Orally bioavailable | Mouse |

| This compound | Half-life (in vivo) | > 6 hours | Mouse |

| (-)-P7C3-S243 | Half-life (in vivo) | > 6 hours | Mouse |

| This compound | Brain/Plasma Ratio | Crosses BBB | Mouse |

| (-)-P7C3-S243 | Brain/Plasma Ratio | ~1 | Mouse |

| This compound | hERG Inhibition | IC50 > 10 µM | In vitro |

| (-)-P7C3-S243 | hERG Inhibition | IC50 > 10 µM | In vitro |

| This compound | Toxicity | No adverse effects up to 40 mg/kg/day for 30 days | Mouse |

| (-)-P7C3-S243 | Toxicity | No adverse effects up to 5 mg/kg/day for 21 days | Mouse |

BBB: Blood-Brain Barrier; hERG: human Ether-a-go-go-Related Gene.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of P7C3 are provided below.

In Vivo Hippocampal Neurogenesis Assay

Objective: To identify compounds that increase the net number of new neurons in the adult hippocampus.

Procedure:

-

Animal Model: Adult male mice are used.

-

Compound Administration: Test compounds are administered to mice, typically via intracerebroventricular (ICV) or intraperitoneal (IP) injection, for a specified period (e.g., 7 days).

-

BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into newly synthesized DNA.

-

Tissue Processing: After a set period (e.g., 24 hours or several weeks for survival studies), mice are euthanized, and their brains are harvested, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled cells and co-stained with neuronal markers (e.g., NeuN) to confirm their neuronal phenotype.

-

Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus is quantified using stereological methods.

MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of compounds against dopaminergic neuron loss.

Procedure:

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice (e.g., via IP injection) to induce the selective degeneration of dopaminergic neurons in the substantia nigra.

-

Compound Treatment: The test compound is administered before, during, or after MPTP intoxication.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod or pole test.

-

Neurochemical Analysis: Striatal dopamine levels and its metabolites are measured using high-performance liquid chromatography (HPLC).

-

Histological Analysis: The number of surviving tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra is quantified by immunohistochemistry and stereology.

Morris Water Maze

Objective: To assess hippocampal-dependent spatial learning and memory.

Procedure:

-

Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface in one quadrant. Visual cues are placed around the room.

-

Acquisition Phase: Mice or rats are placed in the pool from different starting locations and must use the distal cues to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days of training.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Data Analysis: Escape latency during training and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

NAMPT Activity Assay

Objective: To determine if a compound can directly activate the NAMPT enzyme.

Procedure:

-

Reagents: Purified recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, and a coupled enzyme system (e.g., NMNAT and alcohol dehydrogenase) are required.

-

Reaction Setup: The reaction mixture containing NAMPT, NAM, ATP, and the test compound at various concentrations is prepared in a suitable buffer.

-

Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT, and then NAD+ is reduced to NADH by alcohol dehydrogenase in the presence of ethanol.

-

Detection: The production of NADH is monitored by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.

-

Data Analysis: The rate of NADH production is calculated to determine the enzymatic activity of NAMPT in the presence of the test compound compared to a vehicle control.

Conclusion and Future Directions

The discovery and development of P7C3 aminopropyl carbazoles have provided a compelling case for the utility of unbiased, in vivo screening in identifying novel neuroprotective agents. Their unique mechanism of action, centered on the activation of the NAMPT-NAD+ pathway, offers a promising therapeutic strategy for a multitude of neurological disorders. The extensive preclinical data for this compound and (-)-P7C3-S243 highlight their potential as clinical candidates.

Future research should focus on several key areas. Further elucidation of the downstream effectors of the P7C3-mediated NAD+ increase will provide a more complete understanding of their neuroprotective mechanisms. The long-term safety and efficacy of these compounds in chronic disease models will be crucial for their translation to the clinic. Finally, the initiation of clinical trials will be the ultimate test of the therapeutic potential of this exciting new class of neuroprotective agents in human patients. The journey of the P7C3 aminopropyl carbazoles from a serendipitous discovery to a potential breakthrough therapy underscores the power of innovative approaches in the challenging field of neurotherapeutics.

References

P7C3-A20 as a NAMPT (nicotinamide phosphoribosyltransferase) activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P7C3-A20, an aminopropyl carbazole compound, has emerged as a significant activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. By enhancing NAMPT activity, this compound effectively elevates intracellular NAD+ levels, a critical coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, drug discovery, and metabolic research.

Introduction

The depletion of NAD+ is increasingly recognized as a key factor in the pathophysiology of a wide range of age-related diseases and acute injuries, particularly those affecting the nervous system.[1] Strategies to augment NAD+ levels are therefore of significant therapeutic interest. The P7C3 series of compounds, and specifically its derivative this compound, represent a promising class of molecules that can enhance the endogenous synthesis of NAD+ through the activation of NAMPT.[2][3] This guide will explore the technical details of this compound's interaction with NAMPT and its downstream consequences.

Mechanism of Action: this compound and NAMPT Activation

This compound functions as a direct activator of NAMPT.[2][3] This activation enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+. This leads to a replenishment of cellular NAD+ pools, particularly under conditions of cellular stress or injury where NAD+ levels are often depleted. The increased NAD+ levels then fuel the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3), which play crucial roles in cellular homeostasis, stress resistance, and mitochondrial function.

Quantitative Data on this compound Activity

The efficacy of this compound in activating NAMPT and its downstream neuroprotective effects have been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Dose-Dependent Activation of NAMPT by this compound

| This compound Concentration | Fold Increase in NAMPT Activity (Relative to Control) | Cell Type | Reference |

| 1 µM | ~1.5 | Purified human NAMPT | |

| 3 µM | ~2.0 | Purified human NAMPT | |

| 10 µM | ~2.5 | Purified human NAMPT |

Table 2: Effect of this compound on NAD+ Levels in Cellular Models

| Treatment Condition | This compound Concentration | % Increase in NAD+ Levels (Relative to Stressed Control) | Cell Type | Reference |

| Doxorubicin-induced stress | 1 µM | ~50% | U2OS | |

| Doxorubicin-induced stress | 10 µM | ~80% | U2OS | |

| Oxygen-glucose deprivation | 10 µM | Significant restoration towards baseline | Primary Cortical Neurons |

Table 3: In Vivo Neuroprotective Effects of this compound

| Animal Model | This compound Dose | Outcome Measure | % Improvement vs. Vehicle | Reference |

| Traumatic Brain Injury (rat) | 10 mg/kg, i.p. | Reduction in contusion volume | ~40% | |

| Traumatic Brain Injury (rat) | 10 mg/kg, i.p. | Improved cognitive function (Morris Water Maze) | Significant improvement | |

| Ischemic Stroke (rat) | 10 mg/kg, i.p. | Reduced infarct volume | ~50% | |

| Parkinson's Disease (mouse) | 10 mg/kg, i.p. | Protection of dopaminergic neurons | Significant protection |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a NAMPT activator.

In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methodologies described in the literature for measuring the activity of purified NAMPT in the presence of activators.

Materials:

-

Purified recombinant human NAMPT

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

NAD+ Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing NAD+ Assay Buffer, NAM, PRPP, NMNAT, and ADH.

-

Add varying concentrations of this compound (or vehicle control - DMSO) to the wells of the microplate.

-

Initiate the reaction by adding purified NAMPT to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity (V0) for each concentration of this compound.

-

Plot the fold increase in NAMPT activity relative to the vehicle control.

Cellular NAD+/NADH Level Measurement (NAD/NADH-Glo™ Assay)

This protocol is based on the commercially available NAD/NADH-Glo™ Assay from Promega.

Materials:

-

Cells of interest (e.g., U2OS, primary neurons)

-

Cell culture medium and reagents

-

This compound

-

Agent to induce cellular stress (e.g., doxorubicin, H2O2)

-

NAD/NADH-Glo™ Assay Kit (Promega)

-

White-walled 96-well assay plates

-

Luminometer

Procedure:

-

Plate cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time.

-

Induce cellular stress by adding the chosen agent (e.g., doxorubicin) and incubate for the desired duration.

-

Equilibrate the plate to room temperature.

-

Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Add an equal volume of the detection reagent to each well.

-

Mix briefly on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

-

Measure luminescence using a plate-reading luminometer.

-

To measure the NAD+/NADH ratio, perform parallel acid and base extractions as described in the manufacturer's protocol to selectively degrade NADH and NAD+, respectively, before adding the detection reagent.

In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice, based on common practices in preclinical studies.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, Kolliphor, and saline)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Experimental mice

-

Animal handling and restraint equipment

Procedure:

-

Prepare the this compound dosing solution by first dissolving it in a small volume of DMSO, followed by the addition of Kolliphor and then bringing it to the final volume with sterile saline. Ensure the final DMSO concentration is low (e.g., <5%).

-

Gently restrain the mouse using an appropriate technique to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid or blood is drawn, confirming correct placement.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Signaling Pathways and Visualizations

The activation of NAMPT by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: Mechanism of this compound action.

Caption: General experimental workflow.

Conclusion

This compound is a potent and promising activator of NAMPT with significant therapeutic potential, particularly in the context of neurological disorders characterized by NAD+ depletion. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study. The continued investigation of this compound and similar NAMPT activators is crucial for the development of novel therapies for a range of debilitating conditions.

References

The Role of P7C3-A20 in the NAD+ Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling pathways. Its depletion is implicated in a range of age-related diseases and neurodegenerative disorders. The NAD+ salvage pathway provides a primary route for NAD+ biosynthesis, with nicotinamide phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme. P7C3-A20, a potent aminopropyl carbazole compound, has emerged as a significant activator of this pathway, demonstrating neuroprotective and therapeutic potential in various preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in activating NAMPT and modulating cellular NAD+ levels. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The maintenance of cellular NAD+ levels is crucial for a multitude of biological processes, including redox reactions, DNA repair, and the regulation of sirtuin activity.[1] The NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the predominant source of cellular NAD+.[2] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN).[3] The P7C3 class of compounds, and specifically its potent analog this compound, have been identified as activators of NAMPT, thereby enhancing the efficiency of the NAD+ salvage pathway.[4][5] This activity underlies the neuroprotective effects observed for this compound in models of neurodegeneration, ischemic stroke, and traumatic brain injury. This guide will delve into the technical details of this compound's interaction with the NAD+ salvage pathway.

Mechanism of Action of this compound

This compound enhances the enzymatic activity of NAMPT, leading to increased intracellular NAD+ levels. This mechanism has been elucidated through a series of biochemical and cell-based assays.

Direct Activation of NAMPT

Studies have shown that this compound directly binds to and activates the NAMPT enzyme. An active derivative of P7C3 was utilized with a benzophenone for photocrosslinking and an alkyne for CLICK chemistry to identify its binding partner, which was confirmed to be NAMPT. The activation of purified, recombinant NAMPT by this compound has been demonstrated in a dose-dependent manner in vitro. However, some studies suggest that this compound may interact with NAMPT transiently or indirectly, rather than through direct, sustained binding. Further research using techniques like fluorescence polarization (FP) binding assays did not show binding activity for this compound to NAMPT, suggesting a more complex allosteric or indirect mechanism of activation may be at play.

Restoration of Cellular NAD+ Levels

In cellular models of NAD+ depletion, such as doxorubicin-induced toxicity, this compound treatment leads to a significant rebound in intracellular NAD+ concentrations. This restoration of NAD+ levels is associated with protection against cell death. For instance, in U2OS cells treated with doxorubicin, this compound enhanced the flux of nicotinamide through the salvage pathway, as demonstrated by the increased conversion of 14C-nicotinamide to NMN and NAD+. Similarly, in primary cortical neurons, this compound was able to partially rescue doxorubicin-induced NAD+ depletion.

The signaling pathway can be visualized as follows:

Caption: this compound activates NAMPT to enhance the NAD+ salvage pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: Effect of this compound on NAMPT Activity and NAD+ Levels

| Cell/Tissue Type | Condition | This compound Conc. | Outcome Measure | Result | Reference |

| Purified human NAMPT | In vitro enzyme assay | Dose-dependent | Enzyme activity | Dose-dependent activation | |

| U2OS cells | Doxorubicin-induced toxicity | 5 µM | Intracellular NAD+ | Rebound in NAD+ levels | |

| U2OS cells | Doxorubicin (0.5µM) + 14C-nicotinamide | Indicated amounts | NAD and NMN levels | Increased NAD and NMN | |

| Rat cortical neurons | H2O2 (200 µM) | 0.03–3 μM | NAD levels | Dose-dependently restored NAD+ to baseline | |

| Primary cortical neurons | Doxorubicin (500 nM) | 100 nM | NAD levels | Partially rescued NAD+ depletion (from 66.8% reduction to a lesser reduction) | |

| Rat hindpaw and sciatic nerve | Paclitaxel-induced neuropathy | 20 mg/kg/day | NAD+ levels | Abolished paclitaxel-induced NAD+ reduction | |

| Rat cortex | Ischemic stroke (MCAO) | Twice daily injections | NAD levels | Restored NAD to sham levels | |

| BV2 microglial cells | OxyHb treatment | Not specified | NAD+ levels | Reversed OxyHb-induced NAD+ depletion |

Table 2: Neuroprotective and Functional Outcomes of this compound Treatment

| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measure | Result | Reference |

| Rat | Ischemic Stroke (MCAO) | Twice daily for 7 days | Sensorimotor and cognitive function | Significantly better performance than vehicle | |

| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg, twice daily for 7 days | Contusion volume and neuronal loss | Significantly reduced contusion volume and prevented cortical neuronal loss | |

| Mouse | Intracerebral Hemorrhage (ICH) | 10 mg/kg | Lesion volume, BBB damage, brain edema, neural apoptosis | Diminished lesion volume, reduced BBB damage, mitigated edema, and attenuated apoptosis | |

| Mouse | Chemotherapy-induced peripheral neuropathy (CIPN) | 20 mg/kg/day | Neuroprotection | Protected peripheral sensory neurons from toxicity | |

| db/db mice | Type 2 Diabetes | 10 mg/kg/day for 4 weeks | Fasting blood glucose | Significant decrease compared to vehicle |

Detailed Experimental Protocols

In Vitro NAMPT Enzyme Activity Assay

This protocol is adapted from studies demonstrating the direct activation of NAMPT by this compound.

Objective: To determine the effect of this compound on the enzymatic activity of purified recombinant human NAMPT.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Initiate the reaction by adding the purified NAMPT enzyme to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

The coupled enzyme reaction proceeds as follows: NAMPT converts NAM to NMN, NMNAT converts NMN to NAD+, and ADH reduces NAD+ to NADH in the presence of ethanol.

-

Measure the fluorescence of the resulting NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Plot the rate of NADH production against the concentration of this compound to determine the dose-response relationship.

Caption: Workflow for the in vitro NAMPT enzyme activity assay.

Cellular NAD+ Measurement in Doxorubicin-Treated Cells

This protocol is based on experiments assessing the ability of this compound to restore NAD+ levels in a cellular model of toxicity.

Objective: To quantify the effect of this compound on intracellular NAD+ levels in cells challenged with doxorubicin.

Materials:

-

U2OS cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Doxorubicin

-

This compound

-

PBS

-

NAD/NADH-Glo™ Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Plate U2OS cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a specific concentration of doxorubicin (e.g., 0.5 µM or 500 nM) for a designated period (e.g., 48 hours) to induce NAD+ depletion.

-

Following doxorubicin treatment, add this compound (e.g., 100 nM or 5 µM) or vehicle to the cells and incubate for an additional period (e.g., 6 hours or for the duration of doxorubicin treatment).

-

Wash the cells with PBS.

-

Lyse the cells and measure the total NAD+ and NADH levels using a commercial bioluminescent assay kit according to the manufacturer's instructions.

-

The assay involves a reductase that reduces a proluciferin substrate in the presence of NAD+ or NADH, which is then converted to light by a luciferase.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the NAD+/NADH levels to the total protein content in each well.

Caption: Workflow for measuring cellular NAD+ levels.

In Vivo Administration and Behavioral Testing in a Stroke Model

This protocol is a generalized representation of in vivo studies evaluating the therapeutic efficacy of this compound.

Objective: To assess the effect of this compound on functional recovery after ischemic stroke in a rodent model.

Materials:

-

Rats or mice

-

Anesthesia

-

Surgical equipment for middle cerebral artery occlusion (MCAO)

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 20% cremaphor in 5% dextrose)

-

Behavioral testing apparatus (e.g., cylinder test, grid-walk test, Morris water maze)

Procedure:

-

Induce transient MCAO in the animals to model ischemic stroke.

-

Following the ischemic insult, administer this compound or vehicle via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., twice daily for 7 days).

-

Perform a battery of behavioral tests at various time points post-stroke to assess sensorimotor and cognitive function.

-

Cylinder Test: Assesses forelimb asymmetry.

-

Grid-Walk Test: Evaluates sensorimotor coordination and limb placement.

-

Morris Water Maze: Tests spatial learning and memory.

-

-

At the end of the study, sacrifice the animals and perform histological analysis of the brain tissue to measure infarct volume and assess neurogenesis.

-

NAD+ levels in the brain tissue can also be quantified as described in Protocol 4.2.

Caption: Workflow for in vivo evaluation in a stroke model.

Conclusion and Future Directions

This compound is a promising small molecule activator of the NAD+ salvage pathway with significant therapeutic potential, particularly in the context of neurodegenerative diseases and acute neuronal injury. Its ability to enhance NAMPT activity and restore cellular NAD+ levels provides a clear mechanism for its observed protective effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field.

Future research should aim to further elucidate the precise molecular interactions between this compound and NAMPT. Investigating potential off-target effects and conducting long-term safety and efficacy studies will be crucial for its clinical translation. Additionally, exploring the therapeutic window and optimal dosing strategies for various disease indications will be critical for realizing the full potential of this compound and related NAMPT activators in the clinic. The development of more potent and specific NAMPT activators, guided by the understanding of this compound's mechanism, represents an exciting frontier in drug discovery.

References

- 1. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of P7C3-A20: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent in a multitude of preclinical models of neurological disorders. Its ability to preserve neuronal integrity and function across a spectrum of acute injuries and chronic diseases has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, focusing on quantitative data from key preclinical studies, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Core Mechanism of Action: The NAMPT-NAD+ Axis

This compound primarily exerts its neuroprotective effects by activating the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2][3] It functions as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[2][4] By enhancing NAMPT activity, this compound boosts the synthesis of NAD+, a critical coenzyme involved in cellular energy metabolism, DNA repair, and signaling pathways essential for neuronal survival. Under conditions of neuronal stress, such as those induced by traumatic brain injury or neurodegenerative processes, NAD+ levels are often depleted. This compound counteracts this depletion, thereby promoting neuronal resilience and preventing cell death.

References

- 1. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Proneurogenic Effects of P7C3-A20 on Adult Hippocampal Neurogenesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the aminopropyl carbazole compound P7C3-A20, focusing on its mechanisms and efficacy in promoting adult hippocampal neurogenesis. It synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction: this compound as a Novel Neurogenic Agent

The discovery of ongoing neurogenesis in the adult hippocampus, specifically within the subgranular zone (SGZ) of the dentate gyrus (DG), has opened new avenues for therapeutic intervention in neurological and psychiatric disorders. The P7C3 class of compounds, and its highly active analog this compound, have emerged as potent agents that enhance the net magnitude of adult hippocampal neurogenesis.[1][2][3] These compounds are noted for their ability to protect newborn neurons from apoptosis, a critical factor as a majority of neural precursor cells typically die before full maturation.[4][5] this compound, a derivative with a fluorine substitution, exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a promising candidate for treating conditions like traumatic brain injury (TBI), ischemic stroke, and depression.

Core Mechanism of Action: NAMPT Activation and NAD+ Synthesis

The primary neuroprotective and proneurogenic effects of this compound are attributed to its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound increases the cellular pool of NAD+, a critical coenzyme involved in a vast array of cellular functions, including energy metabolism, DNA repair, and redox homeostasis. In pathological conditions such as ischemic stroke or TBI, NAD+ levels are often depleted. This compound administration helps restore these levels, thereby preserving neuronal health and promoting the survival of newly generated neurons. While some studies confirm that this compound directly activates purified NAMPT enzyme and enhances the flux of nicotinamide through the salvage pathway, other research suggests the interaction might be transient or indirect. Regardless of the precise binding kinetics, the resulting replenishment of NAD+ is a consistent and central feature of its therapeutic effect.

Quantitative Data on Proneurogenic and Neuroprotective Effects

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings related to its impact on neurogenesis, cell survival, and functional recovery.

Table 1: Effects of this compound on Hippocampal Neurogenesis Markers

| Model | Treatment Protocol | Marker | Result | Reference |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | BrdU+ cells (1 week post-TBI) | Significant increase in the ipsilateral dentate gyrus | |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | DCX+ cells (1 week post-TBI) | Significant increase in the ipsilateral dentate gyrus | |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | BrdU+/NeuN+ cells (5 weeks post-TBI) | Significant increase in newly born mature neurons | |

| Ischemic Stroke (Rat) | Twice daily injections for 7 days | BrdU+/NeuN+ cells | Significant increase in co-labeled cells in the SGZ and SVZ | |

| Chronic Social Defeat Stress (Mouse) | Systemic treatment during CSDS | Survival of proliferating DG cells | Increased survival, leading to mature (NeuN+) neurons | |

| Aging (Rat) | Prolonged administration | BrdU incorporation | Significantly enhanced hippocampal neurogenesis |

Table 2: Neuroprotective Effects and Functional Outcomes with this compound Treatment

| Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | Contusion Volume (1 week post-TBI) | Significantly reduced overall contusion volume | |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | NeuN+ Pericontusional Neurons | Significantly preserved vulnerable cortical neurons | |

| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | Morris Water Maze (5 weeks post-TBI) | Improved cognitive function compared to vehicle | |

| Ischemic Stroke (Rat) | Twice daily injections for 7 days | Cortical NAD+ Levels | Restored NAD+ to sham levels, reversing ischemia-induced depletion | |

| Ischemic Stroke (Rat) | Twice daily injections for 7 days | Sensorimotor Tasks (Cylinder, Grid-walk) | Significantly better performance than vehicle-treated controls | |

| Intracerebral Hemorrhage (Mouse) | 10 mg/kg, i.p., 30 min post-ICH | Lesion Volume & Brain Edema | Diminished lesion volume and mitigated edema | |

| Aging (Rat) | Prolonged administration | Cleaved Caspase 3+ cells | Significantly lower number in the dentate gyrus, indicating apoptosis inhibition |

Detailed Experimental Protocols

Reproducibility in neurogenesis research relies on meticulous adherence to experimental protocols. The following sections detail common methodologies used in studies evaluating this compound.

In Vivo this compound Administration

-

Compound Preparation: this compound is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle consists of DMSO, 5% dextrose, and a solubilizing agent like Kolliphor.

-

Dosage and Administration: A frequently used therapeutic dose is 10 mg/kg. Administration is often performed i.p. twice daily, starting shortly after the induced injury (e.g., 30 minutes post-TBI or ICH) and continuing for a defined period, such as 7 consecutive days.

Bromodeoxyuridine (BrdU) Labeling for Cell Proliferation and Survival

BrdU, a synthetic thymidine analog, is incorporated into the DNA of dividing cells during the S-phase, allowing for the birth-dating of new cells.

-

Objective: To label and track newly born neural precursor cells.

-

Protocol for In Vivo Labeling (Rat/Mouse):

-

Preparation: Prepare a sterile solution of BrdU in a suitable solvent like PBS, typically at a concentration of 10 mg/mL.

-

Administration: Inject the BrdU solution intraperitoneally. A common dosage for mice is 100 mg/kg. For short-term proliferation assays, tissue is collected hours after a single pulse. For cell survival and maturation studies, BrdU is administered over several days, and tissue is collected weeks later to allow for differentiation.

-

Tissue Processing: Following the designated survival period, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected (e.g., in 30% sucrose) before sectioning on a cryostat or microtome.

-

Immunohistochemistry (IHC) for Neurogenesis Markers

IHC is used to visualize specific cell types and markers within the brain tissue.

-

Objective: To identify and quantify neural stem cells, immature neurons, and mature neurons.

-

General Protocol:

-

Antigen Retrieval: For BrdU staining, DNA must be denatured to expose the BrdU epitope. This is typically achieved by incubating tissue sections in an acid solution, such as 2N HCl, for 30-60 minutes at 37°C, followed by neutralization with a borate buffer.

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific proteins. Key antibodies in neurogenesis studies include:

-

Anti-BrdU: To detect labeled newborn cells.

-

Anti-Doublecortin (DCX): A marker for migrating neuroblasts and immature neurons.

-

Anti-NeuN (Neuronal Nuclei): A marker for mature neurons.

-

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 568).

-

Imaging and Quantification: Stained sections are imaged using a confocal or fluorescence microscope. Quantification of labeled cells is performed using stereological methods to ensure unbiased counting within the region of interest (e.g., the SGZ of the dentate gyrus).

-

Behavioral Assays for Functional Recovery

Behavioral tests are crucial for assessing whether this compound-induced neurogenesis translates to improved cognitive or sensorimotor function.

-

Morris Water Maze (Hippocampal-Dependent Spatial Learning and Memory):

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure: Animals are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform is recorded.

-

Probe Trial: After training, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention. This compound-treated animals have shown significantly improved performance in this task post-injury.

-

-

Sensorimotor Tasks (e.g., Cylinder Test, Grid-Walk): These tests are used to evaluate motor coordination and limb-use asymmetry, particularly after stroke or TBI. This compound treatment has been shown to significantly reduce deficits in these tasks.

Visualizing Experimental and Logical Workflows

Conclusion

This compound represents a significant advancement in the field of neurotherapeutics. Its well-defined mechanism of action, centered on the potentiation of the NAMPT-NAD+ salvage pathway, provides a robust foundation for its proneurogenic and neuroprotective effects. The quantitative data from numerous preclinical studies consistently demonstrate its ability to enhance the survival of newborn neurons in the adult hippocampus, protect mature neurons from pathological insults, and promote meaningful functional recovery. The detailed protocols outlined herein provide a framework for researchers to further investigate and build upon these findings. As a compound that targets fundamental cellular processes of survival and energy metabolism, this compound holds considerable promise for translation into clinical applications for a range of devastating neurological conditions.

References

- 1. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Efficacy of a Proneurogenic Compound after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective efficacy of a proneurogenic compound after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

P7C3-A20: A Novel Neuroprotective Agent Attenuating Neuronal Apoptosis and Promoting Survival

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on neuronal apoptosis and survival. We delve into its primary mode of action, the activation of nicotinamide phosphoribosyltransferase (NAMPT), and the subsequent enhancement of cellular NAD+ levels. This guide details the downstream signaling pathways, including the modulation of the PI3K/Akt/GSK3β and NAD+/Sirt3 axes, and their collective impact on mitigating apoptotic cascades and promoting neuronal resilience. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this critical area of neurotherapeutics.

Introduction

Neuronal apoptosis, or programmed cell death, is a critical pathological feature of numerous acute and chronic neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1] The development of therapeutic agents that can effectively inhibit apoptotic pathways and enhance neuronal survival is a paramount goal in neuroscience research. This compound, a derivative of the parent compound P7C3, has demonstrated potent neuroprotective properties in a variety of preclinical models.[1] This technical guide aims to provide a detailed examination of this compound's mechanism of action, its impact on key signaling pathways involved in neuronal life and death, and a summary of the quantitative evidence supporting its efficacy.

Mechanism of Action: Enhancement of NAD+ Metabolism

The primary molecular target of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][3] NAD+ is a fundamental coenzyme in cellular redox reactions and a critical substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are integral to cellular homeostasis, DNA repair, and cell survival.[2]

Neurological insults are often associated with a significant depletion of cellular NAD+ levels, leading to energy failure and subsequent neuronal death. This compound directly binds to and activates NAMPT, thereby enhancing the conversion of nicotinamide to nicotinamide mononucleotide (NMN) and boosting intracellular NAD+ concentrations. This restoration of NAD+ pools is a central tenet of this compound's neuroprotective effects.

Figure 1: this compound's core mechanism via NAMPT activation.

Modulation of Key Signaling Pathways

The elevation of NAD+ levels by this compound instigates a cascade of downstream signaling events that collectively contribute to its anti-apoptotic and pro-survival effects.

The PI3K/Akt/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation and inactivation of GSK3β. Inactivated GSK3β is unable to promote the activity of pro-apoptotic proteins, thereby favoring cell survival. The neuroprotective effects of this compound in models of hypoxic-ischemic encephalopathy can be abrogated by the PI3K inhibitor LY294002, confirming the pathway's importance.

The NAD+/Sirt3 Pathway and Mitochondrial Function

Sirtuin 3 (Sirt3) is an NAD+-dependent deacetylase located in the mitochondria that plays a vital role in mitochondrial homeostasis and response to cellular stress. By increasing NAD+ availability, this compound enhances Sirt3 activity. This activation of Sirt3 is critical for mitigating mitochondrial damage, a key trigger for the intrinsic apoptotic pathway. This compound has been demonstrated to attenuate mitochondrial fragmentation and improve mitochondrial function, as evidenced by increased ATP levels and mitochondrial complex I activity.

Regulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This compound treatment has been shown to modulate the expression of these proteins, favoring a pro-survival state. Specifically, this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Figure 2: Key downstream signaling pathways modulated by this compound.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection with this compound

| Cell Line/Culture | Insult | This compound Concentration | Outcome | Reference |

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Alleviation of OGD-induced apoptosis | |

| Cultured Human Brain Microvascular Endothelial Cells | 0.1 mM H₂O₂ | 0.3, 1, 3, 5 µM | Dose-dependent blockade of H₂O₂-induced reduction in cell viability | |

| U2OS Cells | Doxorubicin | Not specified | Protection from doxorubicin-mediated toxicity and apoptosis |

Table 2: In Vivo Neuroprotection with this compound

| Animal Model | Disease/Injury Model | This compound Dosage | Key Findings | Reference |

| Rats | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Reduced infarct volume, reversed cell loss in cortex and hippocampus, improved motor function | |

| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified | Improved performance in sensorimotor tasks, decreased cortical and hippocampal atrophy, restored NAD+ levels | |

| Mice | Collagenase-induced Intracerebral Hemorrhage (ICH) | 10 and 20 mg/kg | Diminished lesion volume, reduced BBB damage, mitigated brain edema, attenuated neural apoptosis | |

| Mice | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Restored cognitive function, repaired blood-brain barrier, arrested chronic neurodegeneration | |

| SOD1 Mouse Model | Amyotrophic Lateral Sclerosis (ALS) | 20 mg/kg/day | Blocked motor neuron death in the spinal cord | |

| Rats | Traumatic Brain Injury (TBI) | Not specified | Reduced neuronal cell damage and apoptosis, decreased expression of Bax and BNIP3 |

Detailed Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model

-

Cell Line: PC12 cells.

-

Procedure:

-

Cells are cultured in standard medium.

-

To induce OGD, the culture medium is replaced with glucose-free Earle's balanced salt solution.

-

Cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration to mimic ischemic conditions.

-

This compound (40-100 µM) or vehicle is added to the culture medium during the OGD period.

-

Following OGD, cells are returned to normoxic conditions with standard culture medium.

-

Cell viability and apoptosis are assessed using standard assays such as MTT assay, TUNEL staining, or caspase activity assays.

-

Figure 3: Workflow for the in vitro OGD model.

In Vivo Intracerebral Hemorrhage (ICH) Model

-

Animal Model: Mice.

-

Procedure:

-

ICH is induced by intracerebral injection of collagenase.

-

This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specified time point after ICH induction (e.g., 30 minutes).

-

Behavioral tests (e.g., foot fault test, cylinder test, rotarod test) are performed at various time points post-ICH to assess neurological deficits.

-

At the end of the experiment, animals are euthanized, and brain tissue is collected.

-

Histological and molecular analyses are performed to evaluate lesion volume (e.g., via MRI), blood-brain barrier integrity (e.g., Evans blue extravasation), brain edema, and neuronal apoptosis (e.g., TUNEL staining, Western blotting for Bcl-2 and Bax).

-

Figure 4: Workflow for the in vivo ICH model.

Conclusion

This compound represents a significant advancement in the quest for effective neuroprotective therapies. Its well-defined mechanism of action, centered on the activation of NAMPT and the subsequent restoration of cellular NAD+ levels, provides a robust foundation for its therapeutic potential. The downstream modulation of critical pro-survival and anti-apoptotic signaling pathways, including PI3K/Akt/GSK3β and NAD+/Sirt3, underscores its multifaceted neuroprotective capabilities. The compelling quantitative data from a range of in vitro and in vivo models of neurological disorders strongly support the continued investigation of this compound as a clinical candidate. This technical guide provides a solid framework for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in mitigating neuronal apoptosis and promoting neuronal survival.

References

- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

P7C3-A20: A Technical Guide to its Blood-Brain Barrier Permeability and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent with therapeutic potential across a range of neurological disorders, including traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and ischemic stroke.[1][2] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of this compound, detailing the experimental evidence, methodologies for its assessment, and the underlying molecular mechanisms of its neuroprotective action.

Blood-Brain Barrier Permeability of this compound

Multiple studies have established that this compound readily crosses the blood-brain barrier.[3][4] While specific quantitative brain-to-plasma concentration ratios for this compound are not extensively published, a closely related and highly active analog, (-)-P7C3-S243, has been shown to partition nearly equally between the brain and plasma following oral administration.[3] This provides strong evidence for the efficient central nervous system (CNS) penetration of this class of compounds. The parent compound, P7C3, also demonstrates favorable brain penetration and oral bioavailability.

This compound's Impact on Blood-Brain Barrier Integrity

Beyond its ability to permeate the BBB, this compound has been shown to play a crucial role in preserving and restoring BBB integrity, particularly in the context of neurological injury. In models of intracerebral hemorrhage, this compound treatment significantly reduced BBB damage. Similarly, in traumatic brain injury models, this compound administration helped to repair the BBB, restore the expression of essential tight junction proteins, and reduce neuroinflammation.

Quantitative Data on this compound's Effects on BBB Components

The following table summarizes the key findings from preclinical studies investigating the effects of this compound on markers of BBB integrity.

| Parameter | Experimental Model | Key Findings | Reference |

| Tight Junction Protein Expression (Claudin-5, Occludin, ZO-1) | Intracerebral Hemorrhage (ICH) in mice | This compound treatment reversed the ICH-induced decrease in the expression of Claudin-5, Occludin, and ZO-1. | |

| Evans Blue Extravasation | Intracerebral Hemorrhage (ICH) in mice | This compound treatment diminished the extravasation of Evans blue dye into the brain parenchyma, indicating reduced BBB permeability. | |

| Endothelial Cell Viability | Cultured human brain microvascular endothelial cells | This compound protected endothelial cells from hydrogen peroxide-induced cell death in a dose-dependent manner. |

Experimental Protocols

Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye

This protocol is adapted from established methods to assess BBB disruption in rodent models.

Objective: To quantify the extravasation of Evans blue dye into the brain parenchyma as an indicator of BBB permeability.

Materials:

-

This compound

-

Evans blue dye (2% w/v in sterile saline)

-

Experimental animals (e.g., mice)

-

Anesthesia

-

Saline (for perfusion)

-

Formamide

-

Spectrophotometer

Procedure:

-

Administer this compound or vehicle to the experimental animals as per the study design.

-

Following the treatment period and induction of neurological injury (if applicable), inject Evans blue dye (e.g., 4 ml/kg) intravenously.

-

Allow the dye to circulate for a defined period (e.g., 1-2 hours).

-

Anesthetize the animals and perform transcardial perfusion with saline to remove intravascular dye.

-

Dissect the brain and specific brain regions of interest.

-

Homogenize the brain tissue in formamide.

-

Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Quantify the concentration of Evans blue using a standard curve.

Immunohistochemical Analysis of Tight Junction Proteins

This protocol outlines the steps for visualizing and quantifying the expression of key tight junction proteins in brain tissue.

Objective: To assess the expression and localization of Claudin-5, Occludin, and ZO-1 in the brain microvasculature.

Materials:

-

Brain tissue sections (fresh-frozen or paraffin-embedded)

-

Primary antibodies against Claudin-5, Occludin, and ZO-1

-

Fluorescently labeled secondary antibodies

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Permeabilization solution (e.g., Triton X-100 in PBS)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Prepare brain tissue sections.

-

Fix and permeabilize the sections.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies targeting Claudin-5, Occludin, or ZO-1 overnight at 4°C.

-

Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI.

-

Mount the sections and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity or the area of positive staining to determine protein expression levels.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its neuroprotective effects by activating the NAD⁺ salvage pathway. It binds to and enhances the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. This leads to an increase in cellular NAD⁺ levels, which in turn activates downstream effectors such as Sirtuin 3 (Sirt3), an NAD⁺-dependent deacetylase crucial for mitochondrial health and function.

Caption: this compound activates NAMPT, boosting NAD+ levels and Sirt3 activity to promote neuroprotection.

Experimental Workflow for In Vivo TBI Studies

A typical experimental workflow to evaluate the efficacy of this compound in a mouse model of traumatic brain injury is depicted below. This workflow includes the induction of injury, administration of the compound, and subsequent behavioral and histological assessments.

Caption: Workflow for evaluating this compound in a traumatic brain injury mouse model.

Conclusion

This compound is a promising neuroprotective compound with the crucial ability to penetrate the blood-brain barrier and positively modulate its integrity. Its mechanism of action, centered on the activation of the NAMPT-NAD⁺-Sirt3 pathway, offers a compelling therapeutic strategy for a variety of neurological conditions characterized by neuronal damage and BBB dysfunction. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds.

References

- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

P7C3-A20: A Novel Neuroprotective Agent for Traumatic Brain Injury

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) remains a significant global health challenge, leading to debilitating long-term consequences with no effective disease-modifying therapies currently available. The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising therapeutic agent, demonstrating robust neuroprotective effects in multiple preclinical TBI models. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, outlining experimental methodologies, and visualizing the critical pathways and workflows involved in its evaluation. This compound acts primarily by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby preserving cellular bioenergetics. This activity translates into a multi-faceted therapeutic profile, including the inhibition of neuronal apoptosis and autophagy, preservation of axonal integrity, reduction of neuroinflammation, and repair of the blood-brain barrier, ultimately leading to improved cognitive and functional outcomes.

Mechanism of Action

The primary neuroprotective mechanism of the P7C3 family of compounds, including the highly active analog this compound, is the potentiation of cellular Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1][2]

2.1 Core Pathway: NAMPT-NAD+ Axis this compound directly binds to and enhances the enzymatic activity of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide, a crucial step for regenerating NAD+.[1] TBI and other brain insults lead to a significant reduction in cellular NAD+ levels, compromising energy metabolism and promoting neurodegeneration. By activating NAMPT, this compound counteracts this depletion, stabilizing cellular energy levels and blocking downstream pathological cascades. This fundamental mechanism underpins its broad neuroprotective effects.

2.2 Downstream Signaling and Cellular Effects The preservation of NAD+ pools by this compound influences several critical downstream pathways:

-

Inhibition of Apoptosis and Autophagy: this compound treatment significantly reduces neuronal apoptosis in the cortex and hippocampus following TBI. This is achieved by decreasing the expression of pro-apoptotic proteins such as Bcl-2 associated x protein (Bax) and Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3). Concurrently, it inhibits excessive autophagy, evidenced by reduced levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and increased levels of the ubiquitin-binding protein p62.

-

Activation of Pro-Survival Pathways: Studies have shown that this compound's neuroprotective effects can be mediated through the activation of the PI3K/Akt/GSK3β signaling pathway, a well-known cascade that promotes cell survival and inhibits apoptosis.

-

Mitochondrial Function and Neuroinflammation: this compound activates the NAD+/Sirt3 pathway. Sirtuin 3 (Sirt3) is an NAD+-dependent deacetylase located in the mitochondria that plays a vital role in mitochondrial health. By activating this pathway, this compound attenuates mitochondrial damage, a key trigger of inflammatory responses, and subsequently suppresses microglial-mediated neuroinflammation.

-

Axonal Protection and Blood-Brain Barrier (BBB) Integrity: this compound preserves axonal integrity, preventing the Wallerian-like degeneration that occurs following TBI. Furthermore, it has demonstrated a remarkable ability to repair the BBB, even when administered long after the initial injury. This is associated with increased expression of tight junction proteins like claudin-5 and ZO-1, restoration of endothelial length, and increased pericyte density.

References

- 1. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

The effect of P7C3-A20 on ischemic stroke outcomes in animal models

An In-depth Technical Guide to P7C3-A20 in Ischemic Stroke Animal Models

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathological cascade initiated by the interruption of blood flow to the brain.[1] Despite the significant burden, therapeutic options remain limited. The aminopropyl carbazole compound, this compound, has emerged as a promising neuroprotective agent.[2] It is an orally bioavailable small molecule that readily crosses the blood-brain barrier and has demonstrated efficacy in various preclinical models of neurological disorders, including traumatic brain injury, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in animal models of ischemic stroke, focusing on its mechanism of action, quantitative outcomes, and the experimental protocols used for its evaluation.

Core Mechanism of Action: NAD+ Enhancement

The primary neuroprotective mechanism of this compound is attributed to its ability to enhance the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[4] P7C3 compounds bind to and activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Following an ischemic insult, cellular NAD+ levels are significantly depleted, contributing to neuronal cell death. By augmenting the NAD+ salvage pathway, this compound counteracts this depletion, thereby promoting cell survival and repair.

This central mechanism initiates several downstream neuroprotective pathways:

-

Activation of Sirtuin 3 (Sirt3): As an NAD+-dependent deacetylase, Sirt3 plays a crucial role in mitochondrial function. This compound-mediated NAD+ enhancement activates Sirt3, which helps to attenuate microglial inflammation.

-

PI3K/AKT/GSK3β Signaling: this compound has been shown to activate the PI3K/AKT/GSK3β signaling cascade, a key pathway involved in promoting cell survival and inhibiting apoptosis.

-

Promotion of Neurogenesis: The compound increases the net magnitude of postnatal neurogenesis in the subventricular zone (SVZ) and the dentate gyrus of the hippocampus, contributing to long-term brain repair and functional recovery.

Quantitative Data on Efficacy in Animal Models

This compound has been evaluated in various rodent models of ischemic stroke, consistently demonstrating significant improvements in histological and functional outcomes. The data below summarizes key quantitative findings from these studies.

Table 1: Histopathological and Cellular Outcomes

| Outcome Measure | Animal Model | This compound Dose & Regimen | Key Finding | Reference |

| Infarct Volume | Hypoxic-Ischemic (HI) Rats | 5 or 10 mg/kg | Significantly reduced infarct volume. | |

| Cortical & Hippocampal Atrophy | Rat (tMCAO) | Twice daily for 7 days | Significantly decreased cortical and hippocampal tissue loss six weeks post-stroke. | |

| Tissue Sparing | Rat (tMCAO) | 1 week, delayed (6h post) | Significantly increased cortical tissue sparing at 7 weeks and reduced infarct at 48h. | |

| NAD+ Levels | Rat (tMCAO) | Twice daily for 7 days | Restored cortical NAD+ levels, which were depleted by ischemia, to sham levels. | |

| Neurogenesis (SVZ) | Rat (tMCAO) | Twice daily for 7 days | Significantly increased BrdU+:NeuN+ co-labeled cells compared to vehicle. | |

| Neurogenesis (SGZ) | Rat (tMCAO) | Twice daily for 7 days | Significantly increased BrdU+:NeuN+ co-labeled cells compared to vehicle. |

Table 2: Behavioral and Functional Outcomes

| Outcome Measure | Animal Model | This compound Dose & Regimen | Key Finding | Reference |

| Sensorimotor Function (Grid-walk) | Rat (tMCAO) | Twice daily for 7 days | Treated rats had significantly fewer missteps (16.8 ± 3) vs. vehicle (33.5 ± 7.4). | |

| Sensorimotor Function (Cylinder) | Rat (tMCAO) | Twice daily for 7 days | Significantly improved forelimb use and reduced asymmetry. | |

| Spatial Learning (Water Maze) | Rat (tMCAO) | Twice daily for 7 days | Reduced escape latencies on day 4 (16.7 ± 1.6s) vs. vehicle (24.2 ± 1.7s). | |

| Motor Function | Hypoxic-Ischemic (HI) Rats | 5 or 10 mg/kg | Improved motor function without noted neurotoxicity. | |

| Cognitive Function (Delayed) | Rat (tMCAO) | 1 week, delayed (6h post) | Significantly improved spatial learning, memory retention, and working memory. |

Experimental Protocols

Standardized and rigorous experimental design is crucial for evaluating the therapeutic potential of compounds like this compound. Below are detailed methodologies for key experiments cited in the literature.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is the most common method used to simulate focal cerebral ischemia in rodents.

-

Animal Preparation: Male Sprague-Dawley rats are typically used. Animals are anesthetized, and body temperature is maintained at 37°C throughout the procedure.

-

Occlusion: The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Duration: The occlusion is typically maintained for 90 minutes.

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

-

Drug Administration: this compound or a vehicle control is administered, often via intraperitoneal (IP) injection. The treatment can be initiated immediately after reperfusion or at a delayed time point (e.g., 6 hours) and continued for a set period (e.g., twice daily for 7 days).

References

- 1. Research Portal [scholarship.miami.edu]

- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]